N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide
Description
N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide is a synthetic indole derivative characterized by a complex structure combining an indole core, a 4-methylphenyl group, and a substituted acetamide moiety. The molecule features:
- 4-Methylphenyl group: Attached via a methylene bridge to the indole’s 3-position, introducing steric bulk and hydrophobicity.
- Acetamide side chain: Substituted with a 2-methoxyphenoxy group and an N-methyl group, influencing solubility and receptor binding.
Properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl-(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C26H26N2O3/c1-18-12-14-19(15-13-18)26(21-16-27-22-9-5-4-8-20(21)22)28(2)25(29)17-31-24-11-7-6-10-23(24)30-3/h4-16,26-27H,17H2,1-3H3 |
InChI Key |
RMSAEMKDHBFJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C)C(=O)COC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide typically involves the coupling of an indole derivative with a phenyl group and a methoxyphenoxy moiety. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues from Indole Derivative Studies
Key Compounds :
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Structural Differences: Replaces the 4-methylphenyl group with a 4-chlorobenzoyl moiety and introduces chloro/fluoro substituents. Impact: Enhanced electron-withdrawing effects from chlorine/fluorine may improve binding to hydrophobic enzyme pockets (e.g., Bcl-2/Mcl-1) but reduce solubility (logP ≈ 4.37 in similar compounds) . Physical Properties: Melting point 192–194°C, higher than many non-halogenated analogues .
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (36) Structural Differences: Features a sulfonamide group instead of the methoxyphenoxy substituent. Yield (41%) and purity are comparable to the target compound’s synthetic challenges .
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Structural Differences: Substitutes the 4-methylphenyl group with a fluorobenzyl moiety and replaces the acetamide’s methoxyphenoxy with a ketone. Impact: Increased polarity (logP ≈ 3.5–4.0) due to the ketone, but reduced metabolic stability .
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to .
Key Differentiators
- Substituent Effects: 4-Methylphenyl vs. Halogenated Aromatics: The methyl group provides moderate hydrophobicity without the metabolic liabilities of halogens. 2-Methoxyphenoxy vs.
- Stereochemistry: ’s thiophene-containing analogue highlights the importance of stereochemistry (R-configuration noted). The target compound’s racemic mixture (if present) could reduce binding specificity .
Biological Activity
N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H24N2O3
- Molecular Weight : 392.45 g/mol
The compound features an indole moiety, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, arrests cells in G2/M phase |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces cell cycle arrest |
These values indicate that the compound exhibits potent activity against these cancer types, particularly MCF-7, where it demonstrates the lowest IC50 value .
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, which is crucial for preventing tumor proliferation.
- Tubulin Polymerization Inhibition : Similar to colchicine, this compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
- Induction of Apoptosis : It promotes programmed cell death in a dose-dependent manner, an important aspect of its anticancer activity .
Case Studies and Research Findings
In a study focusing on a series of synthesized indole derivatives, the compound was evaluated alongside others for their antiproliferative activities. Among these derivatives, this compound exhibited significant efficacy against the tested cancer cell lines, suggesting its potential as a lead compound for further development.
Additional Findings
Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential. Studies involving animal models could provide insights into its efficacy in vivo and possible side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
